molecular formula C7H7F3N2O3 B2913654 2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate CAS No. 875858-79-0

2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

Cat. No. B2913654
CAS RN: 875858-79-0
M. Wt: 224.139
InChI Key: UVBWNZYCADZTSK-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate” is a chemical compound with the molecular formula C7H7F3N2O3 . It is also known as Carbamic acid, (5-methyl-3-isoxazolyl)-, 2,2,2-trifluoroethyl ester .

Scientific Research Applications

Drug Development

The trifluoromethyl group is an important functional group in drug development. The introduction of this group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction . Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

Organic Synthesis

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This compound has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .

Fluorine-Containing Organic Compounds

The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . These compounds are extremely widely used in the field of new drug development .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs have been approved by the FDA for the last 20 years . These drugs have been found to have numerous pharmacological activities .

Pain Management

The compound could potentially be used in the development of pain management drugs. The meningeal blood vessels and dura are pain sensitive and innervated by peripheral sensory trigeminal nerves, producing this neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Cancer Treatment

Enasidenib is a novel small molecule inhibitor of mutated isocitrate dehydrogenase-2 taken orally . It is now approved for usage at a dosage of 100 mg daily . Enasidenib is metabolized by the enzymes cytochrome (CYP) and upper gastrointestinal tract (UGT). It can induce the enzymes CYP3A4 and CYP2B6 in particular .

Mechanism of Action

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-4-2-5(12-15-4)11-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBWNZYCADZTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

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